REACTION_CXSMILES
|
CN1[CH:7]=[C:6]([B:8]2[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]2)[C:5](=O)N(C)C1=O.COC1N=C(OC)C(B2OC(C)(C)C(C)(C)O2)=CN=1.CCN(CC)CC.[CH3:46][O:47][C:48]1C=C(Br)C=[CH:50][C:49]=1[OH:55].COC1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1OC)C=O.B([O-])([O-])[O-]>>[CH3:46][O:47][C:48]1[CH:5]=[C:6]([B:8]2[O:9][C:10]([CH3:15])([CH3:16])[C:11]([CH3:13])([CH3:14])[O:12]2)[CH:7]=[CH:50][C:49]=1[OH:55]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C(=C1)B1OC(C(O1)(C)C)(C)C)=O)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C(=N1)OC)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
149 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
91.6 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC(=C1)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
before heating at 40–50° C. for ˜8 h
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Duration
|
8 h
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Type
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STIRRING
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Details
|
After stirring overnight at RT a white ppt
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
had formed
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Type
|
STIRRING
|
Details
|
the resultant dark brown solution was stirred at 100° C
|
Type
|
WAIT
|
Details
|
GC analysis after 20 hours showed
|
Duration
|
20 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |